molecular formula C9H11Cl2NO2S B13492512 1-(2,4-Dichlorophenyl)propane-1-sulfonamide

1-(2,4-Dichlorophenyl)propane-1-sulfonamide

Cat. No.: B13492512
M. Wt: 268.16 g/mol
InChI Key: BHBXKEFLPMLNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)propane-1-sulfonamide is an organic compound with the molecular formula C9H11Cl2NO2S. It is characterized by the presence of a sulfonamide group attached to a propane chain, which is further substituted with a 2,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)propane-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzene with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dichlorophenyl)propane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)propane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the propane chain. This structural uniqueness can result in different biological activities and chemical reactivity compared to other sulfonamides .

Properties

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-2-9(15(12,13)14)7-4-3-6(10)5-8(7)11/h3-5,9H,2H2,1H3,(H2,12,13,14)

InChI Key

BHBXKEFLPMLNCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.